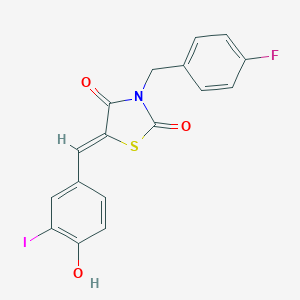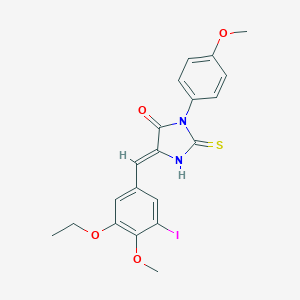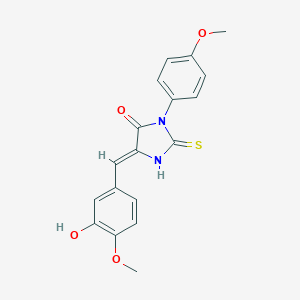![molecular formula C27H20BrClN4O2S B307095 N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide is a novel chemical compound that has garnered significant attention in scientific research. This compound is a member of the thiadiazole family and has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, it has been found to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide is its broad spectrum of biological activities. It has been found to be effective against various diseases and conditions, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.
Direcciones Futuras
There are several future directions for research on N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as arthritis and colitis. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Furthermore, there is a need for further studies on its mechanism of action and its potential side effects.
Métodos De Síntesis
The synthesis of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide involves the reaction of 5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazole-3-thiol with 1-naphthylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with formaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide has shown potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Propiedades
Nombre del producto |
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide |
|---|---|
Fórmula molecular |
C27H20BrClN4O2S |
Peso molecular |
579.9 g/mol |
Nombre IUPAC |
N-[amino-[5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-2H-1,3,4-thiadiazol-3-yl]methylidene]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H20BrClN4O2S/c1-35-23-14-13-17(28)15-21(23)25-32-33(26(36-25)20-10-4-5-12-22(20)29)27(30)31-24(34)19-11-6-8-16-7-2-3-9-18(16)19/h2-15,26H,1H3,(H2,30,31,34) |
Clave InChI |
GKLVOZXWIOGPIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C2=NN(C(S2)C3=CC=CC=C3Cl)C(=NC(=O)C4=CC=CC5=CC=CC=C54)N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2=NN(C(S2)C3=CC=CC=C3Cl)C(=NC(=O)C4=CC=CC5=CC=CC=C54)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[5-(3,5-Dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307013.png)
![(2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B307016.png)
![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)
![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)


![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)
![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)